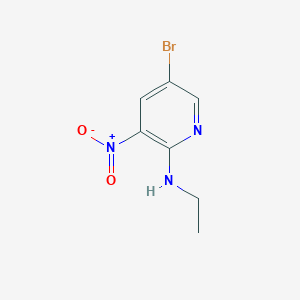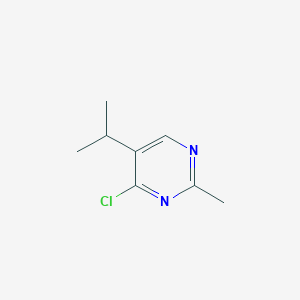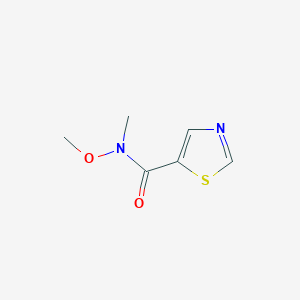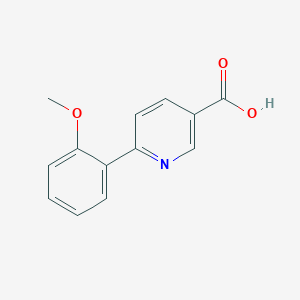
6-(2-甲氧基苯基)烟酸
描述
6-(2-Methoxyphenyl)nicotinic acid, also known as 2-Methoxy-6-pyridinecarboxylic acid, is a nitrogen-containing heterocyclic compound. It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol .
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyphenyl)nicotinic acid can be represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H10ClNO3/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(14)15-10/h2-7H,1H3,(H,16,17) .科学研究应用
合成和生物活性
已合成6-(2-甲氧基苯基)烟酸并对其生物活性进行了研究。研究重点在于合成烟酸衍生物以探索其潜在的抗肿瘤活性。例如,像6-甲氧基烟酰胺这样的化合物已显示出对某些类型的白血病具有中等活性,暗示了6-(2-甲氧基苯基)烟酸衍生物在癌症研究中的潜力 (Ross, 1967)。
受体结合和脂质调节
烟酸及其衍生物,包括6-(2-甲氧基苯基)烟酸,可能与脂肪组织中的特定受体如HM74和PUMA-G发生相互作用,调节脂质代谢。这种相互作用对于理解该化合物在降脂药物机制中的作用至关重要,可能为治疗血脂异常提供新的治疗策略的见解 (Tunaru et al., 2003)。
除草活性
已合成并测试了6-(2-甲氧基苯基)烟酸衍生物的除草活性。一些化合物对特定的杂草种类表现出显著的功效,表明这些衍生物在开发新的除草剂方面具有潜在应用 (Yu et al., 2021)。
酶促羟基化和微生物利用
研究还关注了微生物对烟酸及其衍生物(如6-(2-甲氧基苯基)烟酸)的酶促羟基化。了解这一过程可以提供关于微生物代谢和这些化合物潜在生物技术应用的见解 (Mizon, 1995)。
血管舒张和抗氧化性质
研究已探索了硫代烟酸衍生物的血管舒张和抗氧化性质,这可能与6-(2-甲氧基苯基)烟酸的潜在效应相关。这些性质暗示了在心血管疾病和氧化应激管理中的潜在治疗应用 (Prachayasittikul et al., 2010)。
安全和危害
未来方向
6-(2-Methoxyphenyl)nicotinic acid has shown potential applications in various fields of research and industry. A study on the synthesis, biological activity, and molecular docking studies of novel nicotinic acid derivatives suggests that some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .
作用机制
Target of Action
The primary targets of 6-(2-Methoxyphenyl)nicotinic acid are bacterial receptors . This compound has been synthesized and tested against various microbes, showing potential antimicrobial activity .
Mode of Action
The compound interacts with its bacterial targets, leading to antimicrobial action .
Biochemical Pathways
This disruption could lead to the inhibition of bacterial growth and survival .
Pharmacokinetics
These properties can impact the bioavailability of the compound, affecting its efficacy .
Result of Action
The result of the action of 6-(2-Methoxyphenyl)nicotinic acid is the inhibition of bacterial growth and survival . This makes it a potential candidate for the development of new antimicrobial drugs .
生化分析
Biochemical Properties
The biochemical properties of 6-(2-Methoxyphenyl)nicotinic acid are not fully understood due to limited research. As a derivative of nicotinic acid, it may share some of its biochemical properties. Nicotinic acid is known to participate in various biochemical reactions, particularly those related to energy metabolism . It serves as a precursor for the synthesis of the coenzymes NAD and NADP, which are involved in numerous metabolic reactions .
Cellular Effects
The specific cellular effects of 6-(2-Methoxyphenyl)nicotinic acid are currently unknown. Nicotinic acid and its derivatives are known to influence cell function in various ways. For instance, nicotinic acid can influence cell signaling pathways, gene expression, and cellular metabolism . It is a potent lipid-modifying agent and can affect levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides .
Molecular Mechanism
The molecular mechanism of action of 6-(2-Methoxyphenyl)nicotinic acid is not well-studied. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Methoxyphenyl)nicotinic acid in laboratory settings are not well-documented. Studies on nicotinic acid suggest that its effects can change over time. For instance, nicotinic acid can have both immediate and long-term effects on lipid levels .
Metabolic Pathways
Nicotinic acid is involved in several metabolic pathways, including those related to the synthesis of NAD and NADP .
Transport and Distribution
Research on nicotinic acid suggests that it is transported into liver cells via a specific carrier-mediated system .
属性
IUPAC Name |
6-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVNEFWCGJKVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647024 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-03-6 | |
| Record name | 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)




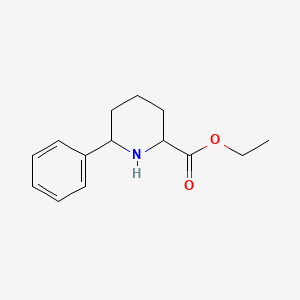

![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)
